4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound features a fused pyridine and pyrimidine structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the chloro substituent enhances its potential for various chemical reactions and applications in drug development.
This compound can be classified as:
The synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyrimidine derivatives and using chlorinating agents like phosphorus oxychloride can yield the desired chloro-substituted product.
The molecular structure of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one consists of a fused bicyclic system with a chlorine atom at the 4-position and a carbonyl group at the 6-position. The structural formula can be represented as:
4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is known to undergo various chemical reactions due to its electrophilic nature:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. For example:
The mechanism of action for compounds like 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one primarily involves interaction with biological targets such as enzymes or receptors:
Experimental studies have shown that derivatives of pyrido[3,2-d]pyrimidines exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one has several applications in scientific research:
The pyrido[3,2-d]pyrimidin-6-one core represents a bicyclic heteroaromatic system comprising fused pyridine and pyrimidine rings. This scaffold exhibits π-electron deficiency due to the presence of multiple nitrogen atoms, rendering it highly amenable to nucleophilic substitution reactions—particularly at the C-4 position when substituted with chlorine. The compound 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one (CAS: 1242446-83-8) exemplifies this reactivity, with the molecular formula C₇H₄ClN₃O and a molecular weight of 181.58 g/mol. Its canonical SMILES representation (O=C1C=CC2=C(Cl)N=CN=C2N1
) and IUPAC name explicitly define the lactam configuration (carbonyl at C-6) and chloro leaving group at C-4 [1].
Table 1: Structural Characteristics of Representative Pyridopyrimidinones
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one | 1242446-83-8 | C₇H₄ClN₃O | 181.58 | Cl at C-4, carbonyl at C-6 |
(5R)-4-Chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | 1295516-68-5 | C₈H₈ClN₃O | 197.62 | Chiral methyl at C-5 |
4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one | 346599-63-1 | C₆H₄ClN₃O | 169.57 | Fused pyrrole ring |
6-Chloro-3H-pyrido[3,4-d]pyrimidin-4-one | 171178-47-5 | C₇H₄ClN₃O | 181.58 | Isomeric nitrogen placement |
Functionally, the scaffold serves as a "privileged structure" in drug design—a term coined by Evans to describe molecular frameworks capable of binding diverse biological targets [4]. The chloro substituent facilitates nucleophilic displacement with amines, thiols, or alcohols, enabling rapid generation of analogues targeting:
The exploration of pyridopyrimidinones evolved from foundational studies on pyrimidine chemistry. Initial syntheses in the late 19th century focused on simple pyrimidines like barbituric acid (reported by Grimaux in 1879) [5]. By the mid-20th century, bicyclic variants emerged, driven by their resemblance to nucleic acid components. Key milestones include:
Table 2: Evolution of Synthetic Strategies for Pyridopyrimidinones
Era | Synthetic Approach | Limitations | Advances |
---|---|---|---|
1950s–1980s | Acid-catalyzed cyclocondensation | High temperatures, low yields | First access to core scaffold |
1990s–2000s | Solid-phase parallel synthesis | Restricted reactant scope | Enabled diversification at C-2, C-4, N-5 |
2010s–present | Microwave-assisted multicomponent reactions | Requires catalyst optimization | Rapid access (minutes), improved atom economy [10] |
Recent advances emphasize efficiency and sustainability:
The scaffold’s versatility is evidenced by >95 FDA-approved drugs containing pyridine or dihydropyridine cores (14% and 4% of N-heterocyclic drugs, respectively) [7]. While clinical candidates based explicitly on pyrido[3,2-d]pyrimidin-6-one remain investigational, their progression exemplifies a broader trajectory: from empirical heterocyclic chemistry toward rational, target-informed design exploiting privileged molecular frameworks [4] [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9